7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino and piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influencing biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar tricyclic structures.
Pyrimidine Derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C20H23N5O2/c1-3-24-16(21)14(19(26)23-9-5-4-6-10-23)12-15-18(24)22-17-13(2)8-7-11-25(17)20(15)27/h7-8,11-12,21H,3-6,9-10H2,1-2H3 |
InChI Key |
CYHZBSXIIMISCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)N3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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